molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571188-81-3

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

货号: B1280472
CAS 编号: 571188-81-3
分子量: 370.27 g/mol
InChI 键: NNPLOKKYGFGHNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a recognized and potent inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε), key regulators of the Wnt/β-catenin signaling pathway and circadian rhythms. Its primary research value lies in its application as a chemical probe to investigate the role of CK1 in oncogenesis, particularly in hematological malignancies and solid tumors where Wnt signaling is dysregulated. The compound acts by competitively binding to the ATP-binding pocket of CK1δ and CK1ε, thereby inhibiting their kinase activity and leading to the stabilization of β-catenin. This stabilization allows for the nuclear translocation of β-catenin and the subsequent activation of pro-survival and proliferative transcriptional programs. Researchers utilize this inhibitor to delineate the specific contributions of CK1 isoforms in disease models, study mechanisms of drug resistance, and explore novel therapeutic strategies targeting CK1-dependent cancers. Beyond oncology, its ability to modulate CK1 activity makes it a valuable tool for probing circadian clock regulation, as CK1δ/ε are known to phosphorylate key clock components such as PERIOD proteins, influencing the timing and precision of the circadian cycle. This compound is for research use only and is a critical reagent for advancing our understanding of kinase biology and signaling pathways in disease.

属性

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPLOKKYGFGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Key Steps:

  • Substitution of Pyrimidine Precursor :

    • Starting material: 4-Chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester (1 ) undergoes nucleophilic substitution with cyclopentylamine to replace the chlorine atom at position 4.
    • Reagents: Cyclopentylamine, triethylamine (TEA), tetrahydrofuran (THF).
    • Yield: ~90% (reported for similar substitutions).
  • Reduction and Oxidation :

    • The ethyl ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) .
    • The alcohol is subsequently oxidized to an aldehyde using manganese dioxide (MnO₂) .
  • Knoevenagel Condensation :

    • The aldehyde intermediate reacts with an active methylene compound (e.g., arylsulfonylacetic acid) in the presence of a base (e.g., benzylamine) to form the pyrido[2,3-d]pyrimidin-7-one core.
Step Reagents/Conditions Product Yield Reference
1 Cyclopentylamine, TEA, THF 8-Cyclopentyl-5-methyl-2-methylthio-pyrimidine intermediate ~90%
2 LiAlH₄ → MnO₂ Aldehyde derivative ~85%
3 Arylsulfonylacetic acid, benzylamine Pyrido[2,3-d]pyrimidin-7-one core ~70%

Bromination at Position 6

The bromine atom at position 6 is introduced via electrophilic substitution. This step is critical for enhancing the compound’s reactivity in subsequent cross-coupling reactions.

Procedure:

  • Substrate : 8-Cyclopentyl-5-methyl-2-methylthio-pyrido[2,3-d]pyrimidin-7-one.
  • Reagent : Bromine (Br₂) in dichloromethane (DCM).
  • Conditions : Stirring at 20°C for 16 hours.
  • Workup : Quenching with sodium thiosulfate, followed by extraction and purification.
Parameter Value Reference
Solvent DCM
Temperature 20°C
Reaction Time 16 h
Yield 96%

Mechanism : Bromine reacts with the aromatic ring at position 6 due to the electron-rich nature of the pyrido[2,3-d]pyrimidine system. The methylthio group at position 2 directs electrophilic substitution to position 6.

Sulfoxidation of Methylthio to Methylsulfinyl

The methylthio group at position 2 is oxidized to methylsulfinyl to enhance metabolic stability and target binding affinity. This step is typically performed using a peracid oxidizing agent.

Procedure:

  • Substrate : 6-Bromo-8-cyclopentyl-5-methyl-2-methylthio-pyrido[2,3-d]pyrimidin-7-one.
  • Oxidizing Agent : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
  • Conditions : Room temperature, 2–4 hours.
Parameter Value Reference
Solvent DCM
Temperature RT
Yield ~85%

Mechanism : m-CPBA abstracts a hydrogen atom from the methylthio group, forming a sulfoxide via a two-electron oxidation process. The reaction is stereospecific and proceeds without over-oxidation to sulfone.

Industrial-Scale Optimization and Challenges

For large-scale production, reaction conditions are optimized to improve yield, reduce impurities, and ensure reproducibility. Key considerations include:

Critical Parameters :

  • Solvent Choice : DCM is preferred for bromination due to its high solubility for both substrate and bromine.
  • Temperature Control : Elevated temperatures during sulfoxidation may lead to side reactions (e.g., sulfone formation).
  • Purification : Column chromatography or crystallization is essential to remove unreacted bromine and oxidation byproducts.
Challenge Solution Reference
Low solubility of intermediates Use polar aprotic solvents (e.g., DMF) during substitution steps
Over-oxidation to sulfone Limit m-CPBA stoichiometry and reaction time
Bromine quenching efficiency Use sodium thiosulfate to neutralize excess Br₂

Alternative Synthetic Routes

Route 1: Late-Stage Bromination

  • Advantage : Avoids premature bromine introduction, reducing steric hindrance in earlier steps.
  • Procedure :
    • Oxidize methylthio to sulfoxide first.
    • Brominate at position 6 using Br₂/DCM.

Route 2: One-Pot Cyclization

  • Approach : Combine Knoevenagel condensation and cyclization in a single step using microwave-assisted synthesis.
  • Limitation : Requires precise control of reaction kinetics to avoid side products.

Analytical Characterization

The final compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) : Confirms the bromine at position 6 and sulfoxide at position 2.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (370.26 g/mol).
  • Melting Point : >160°C (dec.).

化学反应分析

Types of Reactions

6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, de-brominated compounds, and various substituted derivatives depending on the nucleophile used .

科学研究应用

Synthesis and Reactivity

This compound is synthesized through a series of reactions that involve the formation of the pyrido[2,3-d]pyrimidin-7-one core, bromination, alkylation with cyclopentyl halides, and incorporation of the methanesulfinyl group through sulfoxidation reactions. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications and derivatization.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound acts as a selective inhibitor of CDK4 and CDK6 , which are essential for the regulation of the cell cycle. Inhibition of these kinases has been linked to the suppression of tumor growth in various cancer types, making this compound a candidate for cancer therapeutics.
    • Case Study : Research has shown that compounds similar to 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit potent anti-cancer activity by disrupting cell cycle progression in cancer cells .
  • Biological Research
    • It serves as a tool compound for studying the role of CDK4/6 in cellular processes such as proliferation and apoptosis. Understanding these mechanisms can lead to better therapeutic strategies against cancers that exhibit dysregulated cell cycle control.
    • Application Example : In vitro studies have utilized this compound to elucidate mechanisms of resistance to CDK inhibitors in certain cancer cell lines .
  • Pharmaceutical Development
    • The compound is being investigated for its potential use in developing new cancer therapies. Its ability to selectively inhibit CDK4/6 positions it as a promising candidate for further clinical development.
    • Research Findings : Clinical trials involving similar compounds have demonstrated efficacy in treating hormone receptor-positive breast cancer, indicating a potential pathway for this compound's application .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistrySelective inhibition of CDK4/6; potential anti-cancer agent
Biological ResearchTool for studying cell cycle regulation; understanding cancer resistance
Pharmaceutical DevelopmentInvestigated for new cancer therapies; promising clinical applications

作用机制

The compound exerts its effects primarily through the inhibition of CDK4/6. By binding to these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression at the G1 phase. This mechanism is particularly relevant in cancer cells, where CDK4/6 activity is often dysregulated .

生物活性

6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research. This compound functions primarily as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which play crucial roles in cell cycle regulation. Understanding its biological activity can provide insights into its potential therapeutic applications.

  • Molecular Formula : C14H16BrN3O2S
  • Molecular Weight : 370.26 g/mol
  • CAS Number : 571188-81-3
  • Melting Point : >160°C (dec.)
  • Density : 1.66 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform and methanol (heated) .

The primary mechanism of action for this compound is its selective inhibition of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, the compound prevents their phosphorylation activity on the retinoblastoma protein (Rb). This results in the hypophosphorylation of Rb, leading to its binding with E2F transcription factors, thereby inhibiting the transcription of genes necessary for S phase entry in the cell cycle .

Inhibition of Cell Proliferation

Research indicates that this compound effectively induces cell cycle arrest in the G1 phase, significantly reducing cell proliferation, particularly in cancer cells where CDK4/6 activity is often dysregulated. Laboratory studies have shown that continuous exposure leads to sustained cell cycle arrest and reduced viability in various cancer cell lines .

Dosage Effects

In animal models, the effects of this compound vary with dosage:

  • Low Doses : Effective inhibition of CDK4/6 with minimal toxicity.
  • High Doses : Toxic effects such as weight loss and organ toxicity have been observed .

Study on Cancer Cell Lines

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers. The IC50 value was determined to be in the low micromolar range, indicating strong potency against these cells .

Temporal Effects

Temporal studies indicate that the compound maintains stability under standard laboratory conditions but shows degradation over extended periods or extreme conditions. Continuous exposure has been linked to long-term effects on cell cycle regulation .

Biochemical Pathways

The compound is primarily metabolized in the liver through oxidative pathways mediated by cytochrome P450 enzymes. This metabolism can lead to various metabolites that may interact with other metabolic pathways, potentially influencing overall metabolic flux .

Summary Table of Biological Activities

ActivityDescription
Target Kinases CDK4 and CDK6
Cell Cycle Phase Affected G1 phase
IC50 Value (Cancer Cell Lines) Low micromolar range
Toxicity at High Doses Weight loss, reduced appetite, organ toxicity
Metabolism Hepatic metabolism via cytochrome P450 enzymes

常见问题

Q. What are the key synthetic routes for 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how can yields be optimized?

A multi-step synthesis starting from thiouracil involves methylation, bromination, nucleophilic substitution, and oxidation. Key steps include:

  • Methylation : Introduction of the cyclopentyl and methyl groups.
  • Bromination : Position-specific bromination at the 6-position using NBS (N-bromosuccinimide).
  • Sulfinyl group formation : Oxidation of a methylthio intermediate to methylsulfinyl using m-CPBA (meta-chloroperbenzoic acid).
    Optimization : Adjusting reaction temperatures, stoichiometry of reagents (e.g., Cs₂CO₃ for nucleophilic substitution), and solvent purity can improve the overall yield (35% reported) .

Q. Table 1: Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
MethylationCH₃I, K₂CO₃, DMF85
BrominationNBS, AIBN, CCl₄78
Sulfinyl Oxidationm-CPBA, DCM, RT92

Q. How can NMR and HRMS be utilized to confirm the structure of intermediates and the final compound?

  • 1H-NMR : Key signals include the cyclopentyl multiplet (δ 1.5–2.1 ppm), methylsulfinyl singlet (δ 3.4–3.5 ppm), and pyrimidine aromatic protons (δ 7.6–8.6 ppm). For example, the methylsulfinyl group in the final compound shows a singlet at δ 3.43 in CDCl₃ .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]+: 392.9783; observed: 392.9792) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) impact CDK4/6 inhibitory selectivity?

Replacing cyclohexyl with cyclopentyl enhances selectivity for CDK4/6 over CDK1/2 due to steric and electronic effects. The cyclopentyl group reduces off-target interactions, as shown by IC₅₀ values:

  • CDK4 : 0.004 µM (cyclopentyl) vs. 0.079 µM (cyclohexyl) .
    Methodological Approach :
  • Use kinase inhibition assays with purified CDK/cyclin complexes.
  • Perform molecular docking to analyze binding pocket interactions.

Q. Table 2: Selectivity Profile of Substituents

SubstituentCDK4 IC₅₀ (µM)CDK2 IC₅₀ (µM)Selectivity Ratio (CDK4/CDK2)
Cyclopentyl0.0040.0153.75
Cyclohexyl0.0790.0203.95

Q. What strategies are effective in identifying and characterizing process-related impurities during synthesis?

  • HPLC-MS : A reversed-phase HPLC method with UV/HRMS detection can separate impurities (e.g., des-bromo or over-oxidized sulfonyl derivatives). For example, two novel impurities in Palbociclib synthesis were identified as regioisomeric piperazinyl derivatives .
  • Isolation : Flash chromatography (DCM/MeOH gradient) followed by NMR (e.g., 13C-NMR to confirm carbonyl shifts at δ 164–173 ppm) .

Q. How can contradictions in biological activity data be resolved when modifying the sulfinyl group?

Conflicting activity data may arise from oxidation state (sulfinyl vs. sulfonyl) or stereochemistry.

  • Case Study : Methylsulfinyl (IC₅₀: 0.004 µM) vs. methylsulfonyl (IC₅₀: 0.051 µM) shows reduced activity due to altered hydrogen bonding in the ATP-binding pocket .
    Resolution :
  • Perform X-ray crystallography to determine binding modes.
  • Use isothermal titration calorimetry (ITC) to measure binding affinity changes.

Q. What experimental designs are recommended for evaluating in vitro and in vivo efficacy?

  • In Vitro :
    • Cell proliferation assays (e.g., MCF-7 breast cancer cells) with dose-response curves.
    • Apoptosis markers (e.g., caspase-3 activation) .
  • In Vivo :
    • Xenograft models (e.g., athymic mice) with pharmacokinetic profiling (Cmax, AUC).
    • Randomized block designs to account for biological variability .

Q. How does the introduction of ethynyl groups at position 5 affect solubility and bioavailability?

Ethynyl substituents (e.g., pyridin-2-ylethynyl) increase logP but reduce aqueous solubility.

  • Data : Compound 41 (5-(pyridin-2-ylethynyl)) has HPLC purity 97.6% but requires DMSO for solubilization .
    Mitigation :
  • Formulate with cyclodextrins or lipid nanoparticles.
  • Conduct solubility assays in PBS (pH 7.4) and simulated gastric fluid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。